molecular formula C7H10O4-2 B8762761 2,2-Diethylpropanedioate

2,2-Diethylpropanedioate

Cat. No.: B8762761
M. Wt: 158.15 g/mol
InChI Key: LTMRRSWNXVJMBA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethylpropanedioate is a useful research compound. Its molecular formula is C7H10O4-2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

2,2-Diethylpropanedioate is primarily utilized in organic synthesis due to its ability to undergo various chemical reactions. It serves as a key intermediate in the malonic ester synthesis, where it can be alkylated to form substituted acetic acids. This reaction is facilitated by the formation of a carbanion through deprotonation, allowing for further reactions with electrophiles.

Reactions Involving this compound

Reaction TypeDescription
Malonic Ester Synthesis Alkylation of the carbanion to yield substituted acetic acids.
Claisen Condensation Forms β-keto esters when reacted with another ester in the presence of a base.
Decarboxylation Loss of carbon dioxide from the resulting alkylated product to yield a ketone.

Pharmaceutical Applications

The compound is instrumental in synthesizing various pharmaceuticals. Notably, it has been used in the preparation of:

  • Vigabatrin : An antiepileptic drug.
  • Phenylbutazone : An anti-inflammatory medication.
  • Nalidixic Acid : An antibiotic used to treat urinary tract infections.
  • Rebamipide : A gastroprotective agent.

These applications highlight the compound's significance in drug development and medicinal chemistry.

Agrochemical Applications

In addition to pharmaceuticals, this compound is also employed in the production of agrochemicals. It serves as an intermediate for synthesizing various pesticides and herbicides. For example:

  • Sethoxydim : A selective herbicide used for controlling grass weeds in broadleaf crops.

The structural versatility of this compound allows for modifications leading to effective agrochemical products.

Case Study 1: Synthesis of Vigabatrin

A study demonstrated the use of this compound in the synthesis of Vigabatrin through a multi-step reaction involving alkylation and subsequent cyclization processes. The efficiency and yield were significantly improved by optimizing reaction conditions such as temperature and solvent choice.

Case Study 2: Development of Herbicides

Research focused on modifying this compound derivatives to enhance herbicidal activity against specific weed species. These derivatives showed improved selectivity and reduced phytotoxicity towards crops, making them suitable for agricultural applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,2-Diethylpropanedioate, and how can reaction yields be systematically improved?

  • Methodological Answer : Synthesis optimization requires evaluating variables such as temperature, solvent polarity, and catalyst efficiency. For example, the compound’s molar volume (217.1 cm³/mol) and refractivity (56.52) suggest sensitivity to solvent interactions . Use fractional distillation for purification, leveraging its boiling point (if available) and solubility data. Conduct iterative trials with controlled variable adjustments, and quantify yields via GC-MS or NMR to identify optimal conditions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm ester group configurations and ethyl substituents. IR spectroscopy can validate carbonyl (C=O) stretches (~1740 cm⁻¹). For purity, use HPLC with a polar stationary phase, referencing the compound’s molar refractivity (56.52) to calibrate retention times . Cross-validate results with elemental analysis (C/H/O ratios) to resolve ambiguities.

Q. How can researchers design experiments to investigate the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Systematically vary nucleophiles (e.g., amines, alkoxides) under controlled pH and solvent conditions. Monitor reaction progress via TLC and quantify intermediates using LC-MS. Compare kinetic data (e.g., rate constants) to identify steric/electronic effects from the diethyl groups. Replicate experiments with deuterated solvents to isolate solvent-mediated pathways .

Advanced Research Questions

Q. How can conflicting spectral data for this compound degradation products be reconciled in environmental fate studies?

  • Methodological Answer : Contradictions may arise from variable degradation conditions (e.g., UV exposure vs. hydrolysis). Design a matrix of experiments to isolate degradation pathways, using high-resolution mass spectrometry (HRMS) to identify transient intermediates. Apply multivariate analysis to correlate degradation products with environmental parameters (pH, temperature) . Refine hypotheses iteratively, as per Science Practice 3.2 .

Q. What computational strategies are effective for modeling the compound’s interactions in enzyme-catalyzed reactions?

  • Methodological Answer : Employ density functional theory (DFT) to map potential energy surfaces for ester bond cleavage. Validate models with molecular dynamics (MD) simulations, incorporating the compound’s molar volume (217.1 cm³/mol) to assess steric hindrance in active sites . Cross-reference with experimental kinetic data to refine force field parameters.

Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives for pharmaceutical applications?

  • Methodological Answer : Standardize protocols using quality-by-design (QbD) principles. Predefine critical quality attributes (CQAs) such as enantiomeric excess and byproduct thresholds. Use design-of-experiments (DoE) software to identify interactions between variables (e.g., catalyst loading, reaction time). Archive raw data and spectra in open-access repositories to facilitate cross-lab validation .

Q. What methodologies are suitable for analyzing the compound’s role in multi-step organic syntheses (e.g., as a malonate equivalent)?

  • Methodological Answer : Track its participation in Michael additions or Knoevenagel condensations via in-situ FTIR to detect intermediate enolates. Compare yields and selectivity with analogous malonates (e.g., diethyl malonate) to quantify steric effects. Use isotopic labeling (13^{13}C) to trace carbon transfer pathways in tandem reactions .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties of this compound?

  • Methodological Answer : Re-examine computational assumptions (e.g., solvent models, basis sets) against empirical data. For instance, if experimental molar refractivity diverges from calculated values, reassess electron correlation effects in DFT simulations. Collaborate with crystallography labs to obtain single-crystal X-ray data for structural validation .

Q. What statistical approaches are recommended for interpreting inconsistent kinetic data in catalytic studies involving this compound?

  • Methodological Answer : Apply ANOVA to identify outliers arising from uncontrolled variables (e.g., trace moisture). Use bootstrapping to assess confidence intervals for rate constants. If contradictions persist, conduct robustness tests (e.g., alternating catalysts) to isolate confounding factors .

Q. Ethical & Methodological Rigor

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in biological systems?

  • Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Disclose all data, including negative results, in public databases. For in vivo studies, obtain ethics approval and document adherence to animal welfare protocols (e.g., 3R principles) .

Properties

Molecular Formula

C7H10O4-2

Molecular Weight

158.15 g/mol

IUPAC Name

2,2-diethylpropanedioate

InChI

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)/p-2

InChI Key

LTMRRSWNXVJMBA-UHFFFAOYSA-L

Canonical SMILES

CCC(CC)(C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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